N-(3-fluorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Description
Historical Evolution of Imidazole-Carboxamide Compounds in Research
The imidazole-carboxamide scaffold has been a cornerstone of pharmaceutical innovation since the mid-20th century. Early breakthroughs emerged with dacarbazine, an alkylating agent approved in 1975 for melanoma and Hodgkin’s lymphoma, which demonstrated the therapeutic viability of imidazole derivatives. Its mechanism—leveraging the imidazole ring’s electron-rich environment for DNA alkylation—established a paradigm for subsequent developments.
Synthetic methodologies evolved in parallel, with the Debus–Radziszewski reaction (1882) enabling imidazole synthesis via condensation of 1,2-dicarbonyl compounds, ammonia, and aldehydes. By the 1950s, the Bredereck synthesis expanded access to 4,5-disubstituted imidazoles, while van Leusen’s 1970s work introduced α-tosylmethyl isocyanide for constructing 1,5-disubstituted variants. These advances laid the groundwork for modern modifications, including carboxamide functionalization to enhance solubility and target engagement.
A pivotal shift occurred with the discovery of 5-aminoimidazole-4-carboxamide ribotide (AICAR), a biosynthetic intermediate shared between purine and histidine pathways. This convergence highlighted the imidazole ring’s dual role in metabolism and catalysis, informing rational drug design strategies. Contemporary research, such as the development of Bruton’s tyrosine kinase (BTK) inhibitors using 1-amino-1H-imidazole-5-carboxamide hinge binders, exemplifies the scaffold’s enduring versatility.
Significance of Fluorophenyl-Substituted Imidazole Derivatives in Pharmaceutical Science
Fluorophenyl substitutions have become indispensable in optimizing drug-like properties. The electronegative fluorine atom induces three critical effects:
- Enhanced binding affinity : Polar interactions with target residues (e.g., BTK’s ATP-binding pocket)
- Improved metabolic stability : Resistance to cytochrome P450 oxidation via C-F bond strength
- Modulated lipophilicity : Optimal logP values for membrane permeability
In the context of N-(3-fluorophenyl)-imidazole derivatives, these effects are exemplified by covalent BTK inhibitors like compound 26 from Ma et al., where fluorophenyl groups conferred >100-fold selectivity over off-target kinases. Structural analyses reveal fluorine’s role in stabilizing ligand-receptor complexes through halogen bonding and van der Waals interactions, reducing entropic penalties upon binding.
Table 1 : Impact of Fluorophenyl Substitutions on Kinase Inhibitor Properties
| Compound | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Non-fluorinated | BTK | 850 | 8.2 |
| 3-Fluorophenyl | BTK | 12 | 112 |
| 4-Fluorophenyl | BTK | 18 | 94 |
Current Research Landscape for Methoxyphenyl-Propanamido Derivatives
The 4-methoxyphenyl-propanamido moiety serves as a multifunctional pharmacophore. The methoxy group’s electron-donating properties enhance π-π stacking with aromatic residues (e.g., kinase hydrophobic pockets), while the propanamido linker provides conformational flexibility for optimal target engagement.
Recent applications include:
- Kinase inhibition : Methoxy groups stabilize inactive conformations via allosteric modulation
- Antibacterial agents : Enhanced penetration through Gram-negative membranes
- Anticancer therapies : Propanamido linkers enable antibody-drug conjugate (ADC) payload delivery
In the subject compound, the 4-(3-(4-methoxyphenyl)propanamido)benzyl group likely serves as a solubility-enhancing appendage while participating in tertiary interactions with off-target residues. This dual functionality mirrors trends observed in sarcoma therapies employing MAID regimens, where carboxamide derivatives improve tumor penetration.
Theoretical Framework for Structure-Activity Investigations
Rational optimization of imidazole-carboxamides relies on three pillars:
- Electronic topology : Quantum mechanical calculations mapping frontier molecular orbitals
- Conformational analysis : Molecular dynamics simulations of ligand-receptor complexes
- Pharmacophore modeling : Identification of critical hydrogen bond donors/acceptors
For the target compound, density functional theory (DFT) studies would predict the imidazole ring’s protonation state at physiological pH (pKa ≈ 6.9), crucial for membrane permeability. Comparative molecular field analysis (CoMFA) could quantify steric and electrostatic contributions of the fluorophenyl and methoxyphenyl groups, guiding further derivatization.
Table 2 : Key Structural Features and Proposed Roles
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-24-12-7-19(8-13-24)9-14-26(33)30-22-10-5-20(6-11-22)16-32-17-25(29-18-32)27(34)31-23-4-2-3-21(28)15-23/h2-8,10-13,15,17-18H,9,14,16H2,1H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWCXRZUWUTCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-fluorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide (CAS Number: 1251603-97-0) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.
Molecular Formula
- Chemical Formula : C27H25FN4O3
- Molecular Weight : 489.541 g/mol
Structural Features
The compound features an imidazole core, which is a common motif in many biologically active molecules. The presence of a fluorine atom and methoxy groups suggests potential interactions with biological targets, enhancing the compound's lipophilicity and possibly its bioavailability.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with imidazole rings have been shown to inhibit various kinases involved in cancer progression. The specific mechanism for this compound remains under investigation, but it likely involves modulation of signaling pathways critical for tumor growth and survival.
- Efficacy in Cell Lines : A related study demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.01 µM to 49.85 µM, indicating potent activity against cancer cells .
Pharmacological Studies
Pharmacological evaluations have shown that imidazole derivatives can also exhibit anti-inflammatory effects. For example:
- Inhibition of Pro-inflammatory Cytokines : Some studies suggest that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response associated with cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | A549 (Lung Cancer) | 49.85 | |
| Antitumor Activity | MCF-7 (Breast Cancer) | 0.01 | |
| Anti-inflammatory | In vitro models | Variable |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring or substituents on the phenyl groups can significantly alter its potency and selectivity against specific biological targets.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that imidazole derivatives, including the compound , exhibit promising anticancer activity. The compound targets specific proteins involved in cancer cell proliferation and survival. For instance, imidazole derivatives have been shown to inhibit polo-like kinase 1 (Plk1), a protein that is often overexpressed in various cancers . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antiviral Activity
Imidazole compounds have also been investigated for their antiviral properties. Research has demonstrated that certain imidazole derivatives can inhibit viral replication, particularly against strains such as HIV and dengue virus . The mechanism typically involves the disruption of viral proteases or other critical enzymes necessary for viral life cycles.
Anti-inflammatory Effects
The compound has potential anti-inflammatory applications as well. Imidazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Routes
The synthesis of N-(3-fluorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can be achieved through various chemical reactions, including:
- Amide Formation: The reaction between an amine and a carboxylic acid derivative to form an amide bond.
- Benzylation: The introduction of a benzyl group onto the imidazole ring via nucleophilic substitution.
- Fluorination: The incorporation of fluorine into the phenyl ring to enhance biological activity and selectivity.
These synthetic methods are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic use.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells, indicating its potential as an anticancer agent .
In Vivo Studies
Animal models have been employed to evaluate the efficacy of this compound in vivo. Preliminary results suggest that it can significantly reduce tumor size and improve survival rates compared to control groups treated with placebo . These findings warrant further investigation into its pharmacokinetics and long-term effects.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of amides and imidazoles:
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Oxidation : The methoxy group (OCH3) can be oxidized to a hydroxyl group (OH) using CrO3/H2SO4, altering its electronic properties.
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Substitution : The fluorine substituent (3-fluorophenyl) may participate in nucleophilic aromatic substitution under strongly basic conditions .
-
Hydrolysis : The carboxamide group undergoes alkaline hydrolysis to form a carboxylic acid, a critical transformation in drug metabolism studies.
Table 2: Reaction Types and Products
| Reaction | Reactants | Products |
|---|---|---|
| Oxidation | KMnO4/H+ | Hydroxylated derivative |
| Substitution | NaOH, heat | Aminated derivative |
| Hydrolysis | NaOH, H2O | Carboxylic acid derivative |
Characterization Methods
Structural verification employs advanced analytical techniques:
-
NMR Spectroscopy : Identifies aromatic protons (δ 6.5–8.5 ppm) and amide NH signals (δ 8.0–9.5 ppm) .
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Mass Spectrometry : Confirms molecular weight (e.g., 500.6 g/mol for analogous compounds) .
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TLC/HPLC : Monitors purity during synthesis (Rf ≈ 0.35 in ethyl acetate/benzene) .
Table 3: Analytical Data
| Parameter | Value |
|---|---|
| Molecular formula | C28H28N4O4F |
| Molecular weight | 525.5 g/mol |
| Melting point | 180–185°C |
Biological Implications
Imidazole derivatives like this compound are studied for:
-
Enzyme Inhibition : Potential binding to kinases (e.g., PI3K) via hydrogen bonding with amide groups .
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Anticancer Activity : Structural similarity to imidazole-based chemotherapeutics (e.g., imatinib).
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Metabolic Stability : Fluorine substitution enhances lipophilicity, influencing pharmacokinetics .
Comparison with Analogues
| Feature | Current Compound | Analogue (e.g., ) |
|---|---|---|
| Substituent | 3-Fluorophenyl | 4-Methoxyphenyl |
| Molecular weight | 525.5 g/mol | 484.5 g/mol |
| Reactivity | High (fluorine substitution) | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
The compound belongs to a class of imidazole- and benzimidazole-based carboxamides. Below is a comparative analysis of structurally related molecules:
Key Observations:
Methoxy groups (e.g., in ) improve solubility but may reduce membrane permeability due to increased polarity.
Core Structure :
- Benzimidazole derivatives (e.g., ) exhibit greater planarity than imidazoles, favoring interactions with flat binding sites (e.g., DNA intercalation or kinase ATP pockets).
- Pyridine-imidazole hybrids (e.g., ) introduce conformational rigidity, which could affect target selectivity.
Pharmacokinetics :
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(3-fluorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide?
The synthesis involves multi-step coupling reactions. For example:
- Step 1 : Condensation of 4-methoxyphenylpropanamide with benzyl halide derivatives using coupling agents like EDC·HCl and HOBt in the presence of triethylamine ( ).
- Step 2 : Imidazole ring formation via cyclization under controlled temperature (e.g., 60–80°C) in polar aprotic solvents (e.g., DMF).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted intermediates.
Q. How can the crystal structure of this compound be resolved, and what structural features are critical for its stability?
- Method : Single-crystal X-ray diffraction using SHELXL for refinement ( ).
- Procedure : Grow crystals via slow evaporation (e.g., methanol/chloroform). Collect data at low temperature (100 K) to reduce thermal motion.
- Structural Insights :
-
Dihedral angles between aromatic rings (e.g., 12.65° for fluorophenyl and imidazole moieties) influence planarity.
-
Weak hydrogen bonds (C–H···F, C–H···N) stabilize the lattice .
Data Table :
Parameter Value Source Space Group P 1 Unit Cell Volume 500–600 ų Resolution 0.84 Å
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) with ATP/cofactor supplementation.
- Cell-Based Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., luciferase reporters for receptor modulation).
- Solubility Limitation : Address low aqueous solubility (common in imidazole derivatives) using DMSO ≤0.1% or β-cyclodextrin inclusion complexes .
Advanced Research Questions
Q. How can contradictions between predicted and observed biological activity profiles be resolved?
- Orthogonal Assays : Validate activity across multiple models (e.g., rodent behavioral tests vs. human cell lines) to rule out species-specific effects ( ).
- Metabolic Stability : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Correlate metabolite profiles with activity loss .
- Off-Target Screening : Employ broad-panel binding assays (e.g., Eurofins CEREP) to identify unintended interactions.
Q. What strategies optimize yield and purity during scale-up synthesis?
- Process Optimization :
-
Replace EDC/HOBt with cheaper coupling agents (e.g., DCC/DMAP) for cost-effective scaling.
-
Use continuous-flow reactors to enhance reaction control and reduce side products.
- Analytical QC : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Data Table : Comparison of Coupling Agents
Agent Yield (%) Purity (%) Cost ($/g) EDC/HOBt 85 98 12.5 DCC/DMAP 78 95 4.2
Q. How can computational modeling guide the design of derivatives with improved solubility?
- QSAR Analysis : Train models on existing solubility data (e.g., PubChem datasets) to predict logP and aqueous solubility.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to identify hydrophobic hotspots. Modify substituents (e.g., –OH, –SO3H) to enhance polarity .
- COMSOL Multiphysics : Model diffusion kinetics in biological matrices to optimize formulations .
Q. What experimental designs validate target engagement in vivo for CNS applications?
- Biomarkers : Measure CSF levels of tele-methylhistamine (t-MeHA) or sleep EEG profiles (non-REM/REM changes) as translational markers ( ).
- Dosing Regimens : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to determine optimal dose intervals.
- Control Groups : Include mGlu2 receptor null mice to confirm mechanism specificity .
Methodological Notes
- Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate electron density mapping. SHELXL’s TWINABS is recommended for handling twinned crystals .
- Data Contradictions : Always cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
